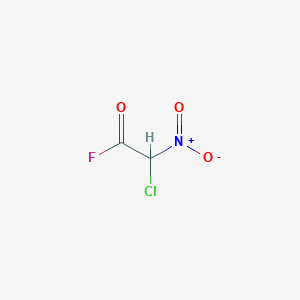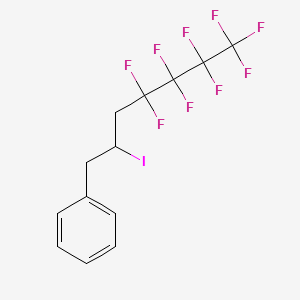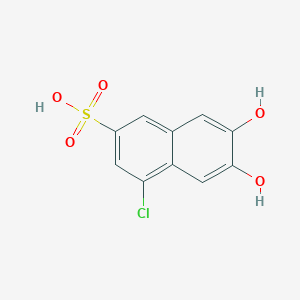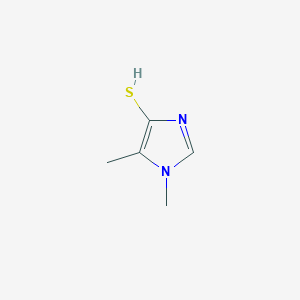
2,2',2'',2'''-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes an anthracene core with four propanedinitrile groups attached at the 1, 4, 5, and 8 positions. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation and aluminum chloride (AlCl₃) for Friedel-Crafts acylation are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced forms of the original compound.
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a model compound for studying PAH behavior.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: Another PAH with three fused rings but a different arrangement, known for its use in the synthesis of pharmaceuticals and agrochemicals.
Naphthalene: A two-ring PAH used in mothballs and as a precursor for various chemical syntheses.
Uniqueness
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile is unique due to its specific substitution pattern and the presence of multiple propanedinitrile groups. This structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic electronics.
Propriétés
Numéro CAS |
113446-75-6 |
|---|---|
Formule moléculaire |
C26H6N8 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
2-[4,5,8-tris(dicyanomethylidene)anthracen-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C26H6N8/c27-7-15(8-28)19-1-2-20(16(9-29)10-30)24-6-26-22(18(13-33)14-34)4-3-21(17(11-31)12-32)25(26)5-23(19)24/h1-6H |
Clé InChI |
HVDFMCUYENBBOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C#N)C#N)C2=CC3=C(C=C2C1=C(C#N)C#N)C(=C(C#N)C#N)C=CC3=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)






![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)

![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)


![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
